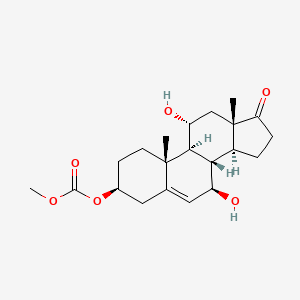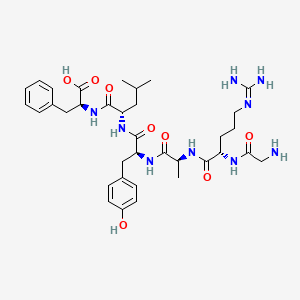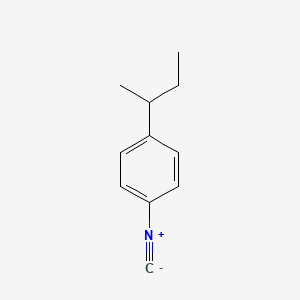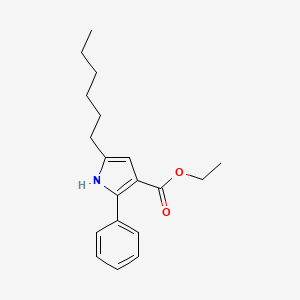
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-phenyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-phenyl-, ethyl ester: is a synthetic organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structural features, including a hexyl group at the 5-position, a phenyl group at the 2-position, and an ethyl ester functional group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-phenyl-, ethyl ester typically involves multi-step organic reactions. One common method is the condensation of a suitable aldehyde with an amine to form the pyrrole ring, followed by esterification to introduce the ethyl ester group. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and precise control of reaction conditions are crucial to ensure the consistency and yield of the final product. Solvent extraction and purification techniques, such as recrystallization or chromatography, are employed to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-phenyl-, ethyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and pigments.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester
- 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 1-Hexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
Comparison: 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-phenyl-, ethyl ester is unique due to its specific substituents, which confer distinct chemical and physical properties. The hexyl and phenyl groups contribute to its hydrophobic character, while the ethyl ester group influences its reactivity and solubility. Compared to similar compounds, it may exhibit different biological activities and applications due to these structural differences.
Eigenschaften
CAS-Nummer |
650616-13-0 |
|---|---|
Molekularformel |
C19H25NO2 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
ethyl 5-hexyl-2-phenyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C19H25NO2/c1-3-5-6-10-13-16-14-17(19(21)22-4-2)18(20-16)15-11-8-7-9-12-15/h7-9,11-12,14,20H,3-6,10,13H2,1-2H3 |
InChI-Schlüssel |
GOXTZTBOTLLJQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC(=C(N1)C2=CC=CC=C2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


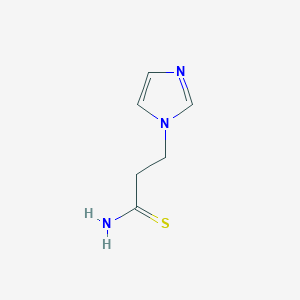
![Carbamic acid, butyl[2-(9H-xanthen-9-yl)ethyl]-, ethyl ester](/img/structure/B12595078.png)
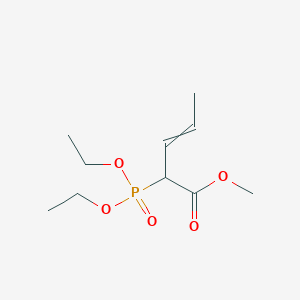

![N-Cyclopentyl-2-{[3-(cyclopentylmethyl)-2-quinolinyl]sulfanyl}acetamide](/img/structure/B12595091.png)
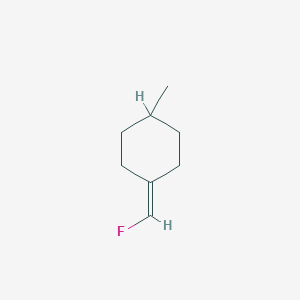
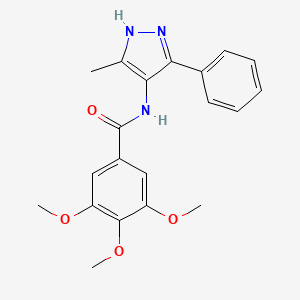
![2-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene](/img/structure/B12595108.png)
![3-Pyridinepropanoic acid,a-[(1E)-2-[4-[[(4-chlorophenyl)methyl][[4-(trifluoromethoxy)phenyl]sulfonyl]amino]phenyl]ethenyl]-](/img/structure/B12595120.png)
![5-[(2,6-Dichlorophenyl)methoxy]-N-(1-phenylethyl)pyrazin-2-amine](/img/structure/B12595124.png)
![3-(Dodecyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12595127.png)
